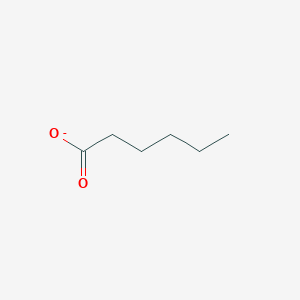![molecular formula C22H25ClN2O6S B1226158 N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide](/img/structure/B1226158.png)
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide is a member of benzamides.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide has been studied for its potential as an inhibitor of carbonic anhydrase isoenzymes. Research shows that related aromatic sulfonamides can exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating effectiveness in inhibiting these isoenzymes, which are relevant in various physiological processes including respiration and acid-base balance (Supuran et al., 2013).
Antidepressant and MAO Inhibitor
Compounds similar to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide have been utilized in the synthesis of antidepressants. For instance, befol, an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors, is synthesized using a related compound (Donskaya et al., 2004).
Antitumor Activity
Another important application is in the synthesis of compounds with antitumor activities. For instance, a compound synthesized using similar methods has shown distinct inhibitory capacity against proliferation of cancer cell lines such as A549 and BGC-823 (Ji et al., 2018).
Synthesis of Gefitinib
The compound also finds application in the synthesis of pharmaceuticals like Gefitinib, a drug used for certain breast, lung, and other cancers. The synthesis process involves several steps, including the use of compounds similar to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide (Jin et al., 2005).
Molecular Structure Analysis
Research has also been conducted to analyze the molecular structure of similar compounds, which is crucial for understanding their pharmacological properties (Remko et al., 2010).
Propriétés
Nom du produit |
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide |
|---|---|
Formule moléculaire |
C22H25ClN2O6S |
Poids moléculaire |
481 g/mol |
Nom IUPAC |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C22H25ClN2O6S/c23-20-8-5-17(14-21(20)32(27,28)25-9-12-29-13-10-25)24-22(26)16-3-6-18(7-4-16)31-15-19-2-1-11-30-19/h3-8,14,19H,1-2,9-13,15H2,(H,24,26) |
Clé InChI |
SOXGIBOLZDEWNB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S,5S,6S,16S)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1226080.png)
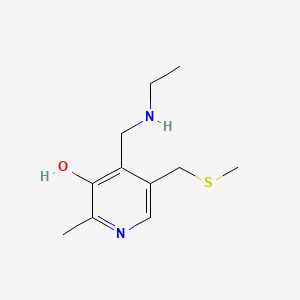
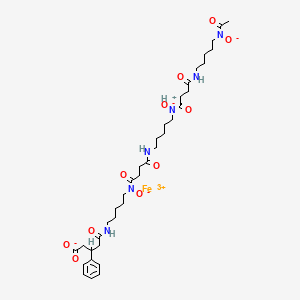
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
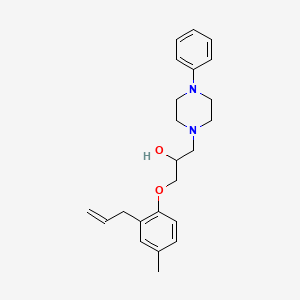
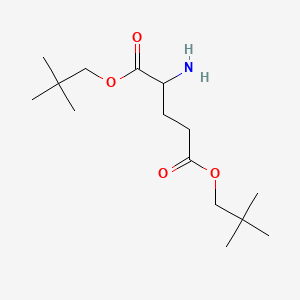
![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1226092.png)

![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
